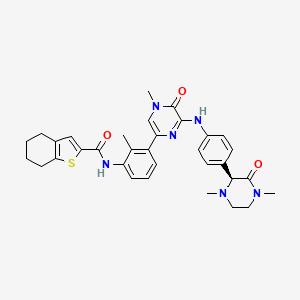

GDC-0834 (S-enantiomer)

Beschreibung

Significance of Bruton's Tyrosine Kinase (BTK) as a Therapeutic Target in Disease Pathogenesis

Bruton's tyrosine kinase (BTK) is a non-receptor cytoplasmic tyrosine kinase that has emerged as a critical therapeutic target in a range of diseases. nih.govresearchgate.net As a member of the Tec family of kinases, BTK is a key component of signal transduction pathways, most notably downstream of the B-cell receptor (BCR). biocrick.comtargetmol.comontosight.ai Its activation is essential for the development, maturation, activation, and survival of B-lymphocytes. researchgate.netnih.govguidetopharmacology.org The clinical relevance of BTK was first identified through mutations in the BTK gene, which cause the primary immunodeficiency disease X-linked agammaglobulinemia (XLA), characterized by a lack of mature B-cells and immunoglobulins. biocrick.comnih.govguidetopharmacology.org

In the context of disease, the role of BTK is multifaceted. It is frequently overexpressed and constitutively activated in numerous B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), where it drives tumor cell proliferation and survival. nih.govbiocrick.comcymitquimica.com Beyond hematological cancers, BTK's influence extends to the innate immune system, involving signaling in cells such as macrophages and mast cells through Toll-like receptors (TLRs) and Fc receptors. nih.govguidetopharmacology.orgresearchgate.net This broad immunological function has positioned BTK as an attractive target for autoimmune disorders like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE), where pathogenic B-cells and inflammatory cytokines contribute to disease pathology. targetmol.comontosight.aiontosight.ai Furthermore, emerging research has implicated BTK in the progression of some solid tumors and in tumor angiogenesis, widening its therapeutic potential. researchgate.net

Historical Context of Small Molecule Inhibitors Targeting BTK in Pharmaceutical Development

The validation of BTK as a crucial driver in B-cell malignancies catalyzed the development of small molecule inhibitors. targetmol.comcymitquimica.com This new therapeutic class represented a significant advancement from conventional chemo-immunotherapy. biocrick.com The field was revolutionized in 2013 with the U.S. Food and Drug Administration (FDA) approval of ibrutinib (B1684441), the first-in-class irreversible BTK inhibitor, for the treatment of mantle cell lymphoma. cymitquimica.comszabo-scandic.comnih.gov Ibrutinib functions by forming a covalent bond with a cysteine residue (Cys481) in the ATP-binding site of the BTK enzyme, leading to sustained inhibition.

The success of ibrutinib spurred further innovation, leading to the development of second-generation irreversible inhibitors, such as acalabrutinib (B560132) and zanubrutinib. researchgate.nettargetmol.com These molecules were engineered to have greater selectivity for BTK over other kinases, aiming to reduce the off-target effects and associated toxicities observed with the first-generation compound. targetmol.comnih.gov More recently, the emergence of clinical resistance to covalent inhibitors, often through mutations at the Cys481 binding site, has driven the development of third-generation, non-covalent (reversible) inhibitors. ncats.ionih.gov This evolution reflects a sophisticated approach to drug design, creating a diverse pipeline of BTK inhibitors for both oncological and, increasingly, autoimmune indications where reversible binding may be preferred for chronic treatment. szabo-scandic.com

Genesis of GDC-0834 (S-enantiomer) as a Preclinical Investigational Compound

GDC-0834 emerged from a research program at Genentech aimed at discovering a potent, selective, and reversible inhibitor of BTK for the treatment of autoimmune diseases, particularly rheumatoid arthritis. wsu.edumedkoo.comchemicalbook.com The development of GDC-0834 was the result of a structure-activity relationship (SAR) campaign to enhance the pharmacokinetic properties of a parent compound, CGI-1746. wsu.educlinisciences.commedchemexpress.com The S-enantiomer was identified as the biologically active form of the compound.

As a preclinical candidate, GDC-0834 demonstrated high potency, inhibiting BTK with half-maximal inhibitory concentrations (IC₅₀) in the low nanomolar range in both biochemical and cellular-based assays. wsu.edunih.gov Furthermore, it showed significant efficacy in a rat model of collagen-induced arthritis (CIA), a standard preclinical model for RA. wsu.edunih.govnih.gov However, despite promising preclinical data in various animal species, the compound's development was halted. clinisciences.com A single-dose Phase I clinical trial in healthy volunteers revealed that GDC-0834 was subject to rapid metabolism in humans via a species-dependent pathway, resulting in insufficient systemic exposure to exert a therapeutic effect. chemicalbook.commedchemexpress.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[3-[6-[4-[(2S)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H36N6O3S/c1-20-24(9-7-10-25(20)36-31(40)28-18-22-8-5-6-11-27(22)43-28)26-19-39(4)33(42)30(35-26)34-23-14-12-21(13-15-23)29-32(41)38(3)17-16-37(29)2/h7,9-10,12-15,18-19,29H,5-6,8,11,16-17H2,1-4H3,(H,34,35)(H,36,40)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDOOFZZILLRUQH-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)C6C(=O)N(CCN6C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC3=C(S2)CCCC3)C4=CN(C(=O)C(=N4)NC5=CC=C(C=C5)[C@H]6C(=O)N(CCN6C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H36N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80649416 | |

| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133432-50-4 | |

| Record name | N-[3-[6-[[4-[(2S)-1,4-Dimethyl-3-oxo-2-piperazinyl]phenyl]amino]-4,5-dihydro-4-methyl-5-oxo-2-pyrazinyl]-2-methylphenyl]-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133432-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80649416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Contributions to Gdc 0834 S Enantiomer Biological Activity

Fundamental Principles of Chirality in Pharmaceutical Science and Receptor Recognition

Chirality, a fundamental concept in stereochemistry, describes molecules that are non-superimposable on their mirror images, much like a person's left and right hands. mdpi.comresearchfloor.org These mirror-image molecules are called enantiomers. mdpi.com While enantiomers share identical physical and chemical properties in an achiral environment, they can exhibit markedly different behaviors within a chiral environment, such as the human body. mdpi.comnih.gov This is because biological systems, including enzymes, receptors, and nucleic acids, are themselves chiral, composed of building blocks like L-amino acids and D-sugars. researchfloor.org

This inherent chirality of biological targets means that they can interact differently with each enantiomer of a chiral drug. researchfloor.orgnih.gov One enantiomer, often termed the "eutomer," may fit perfectly into a receptor's binding site and elicit the desired therapeutic effect. mdpi.com In contrast, the other enantiomer, the "distomer," may be less active, inactive, or even cause unwanted side effects. mdpi.comnih.gov The differential interaction is often explained by the "three-point interaction" model, where one enantiomer can establish multiple, specific binding interactions with the receptor, while the other cannot achieve this optimal fit. mdpi.com Consequently, understanding and controlling the stereochemistry of a drug is of paramount importance in pharmaceutical development to ensure safety and efficacy. mdpi.comamericanpharmaceuticalreview.com

Enantiomeric Specificity in Kinase Inhibitor Design and Development

The design of kinase inhibitors, a significant class of drugs targeting enzymes called kinases, has increasingly recognized the importance of enantiomeric specificity. nih.gov Kinases play crucial roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. nih.govscbt.comnih.gov

Initially, many kinase inhibitors were designed as planar molecules that compete with ATP (adenosine triphosphate) at the kinase's active site. nih.gov However, to improve selectivity and potency, and to minimize off-target effects, researchers have begun to explore the three-dimensional nature of the kinase active site by designing chiral inhibitors. nih.gov Introducing a chiral center into a kinase inhibitor can lead to enantiomers with distinct biological profiles. nih.gov

The strategic introduction of chirality can enhance a drug's properties by:

Improving Potency: One enantiomer may have a much higher binding affinity for the target kinase than the other. nih.gov

Increasing Selectivity: A specific enantiomer might fit precisely into the binding pocket of the target kinase while sterically clashing with the binding sites of other kinases, thus reducing off-target effects. nih.govnih.gov

Optimizing Pharmacokinetics: Enantiomers can have different absorption, distribution, metabolism, and excretion (ADME) profiles. nih.gov

Regulatory bodies like the FDA have issued guidelines that emphasize the importance of characterizing the stereoisomeric composition of drugs, further driving the development of single-enantiomer pharmaceuticals. nih.gov

Differential Molecular Interactions of GDC-0834 Enantiomers with Target Proteins

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling. medchemexpress.comchemsrc.comresearchgate.netnih.gov The molecule possesses a chiral center, leading to the existence of (S)- and (R)-enantiomers. ontosight.ai The specific stereochemistry at this chiral center significantly influences how the inhibitor interacts with the BTK active site. nih.gov

Structural analysis reveals that the (R)-enantiomer of a related compound demonstrated preferential interactions with specific amino acid residues within the kinase's back pocket, such as Val1092, Leu1157, and Tyr1230, through favorable π-π stacking. nih.gov Conversely, the (S)-enantiomer was predicted to have a steric clash with this back pocket, which would explain a significant loss in activity. nih.gov This highlights how the precise 3D arrangement of the substituent at the chiral center dictates the ability of the inhibitor to form optimal interactions with the target protein. nih.gov The design of GDC-0834 and its analogs involved creating an induced-fit binding pocket, and the stereochemistry of the inhibitor is critical for this induced rearrangement of the protein structure. researchgate.net

Comparative Analysis of (S)- and (R)-Enantiomers in BTK Binding Affinity and Functional Potency

The different molecular interactions of the GDC-0834 enantiomers translate directly into significant differences in their biological activity. Studies have shown a clear stereochemical preference for BTK inhibition.

For a closely related predecessor to GDC-0834, the introduction of an α-methyl group created a chiral center. The subsequent evaluation of the separated enantiomers revealed that the (R)-enantiomer was significantly more potent than the (S)-enantiomer. nih.gov In the case of GDC-0834 itself, the (R)-enantiomer was identified as the potent and selective BTK inhibitor, while the (S)-enantiomer is considered its less active counterpart. medchemexpress.comchemsrc.com

Research on a similar kinase inhibitor series, where a chiral propargylic alcohol was a key feature, demonstrated that the (R)-enantiomers consistently maintained strong inhibition of the target kinase, whereas the (S)-enantiomers were over 80-fold less potent. nih.gov This stark difference in potency underscores the critical role of stereochemistry in achieving effective kinase inhibition.

Interactive Data Table: Comparative Potency of Chiral Kinase Inhibitors

| Compound Series | Enantiomer | Target Kinase | Potency (IC50 or Ki) | Potency Fold Difference (R vs. S) | Reference |

| GDC-0834 Precursor | (R)-isomer | c-MET | 0.006 µM | 3-fold more potent | nih.gov |

| GDC-0834 Precursor | (S)-isomer | c-MET | 0.02 µM | nih.gov | |

| Propargylic Alcohol Series (Cmpd 2) | (R)-enantiomer | NIK | - | >80-fold more potent | nih.gov |

| Propargylic Alcohol Series (Cmpd 2) | (S)-enantiomer | NIK | >80-fold less potent | nih.gov | |

| Propargylic Alcohol Series (Cmpd 2) | (R)-enantiomer | PKD1 | - | ~3-fold more potent | nih.gov |

| Propargylic Alcohol Series (Cmpd 2) | (S)-enantiomer | PKD1 | ~3-fold less potent | nih.gov |

Molecular Mechanism of Action of Gdc 0834 S Enantiomer

Characterization of Bruton's Tyrosine Kinase (BTK) as a Primary Molecular Target

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a crucial role in the development, differentiation, and signaling of B-lymphocytes. glpbio.comontosight.airesearchgate.net It is an essential component of the B-cell receptor (BCR) signaling pathway, which is vital for B-cell activation, proliferation, and survival. ontosight.ainih.gov BTK is also expressed in other hematopoietic cells, including myeloid cells like monocytes, macrophages, and mast cells, where it participates in signaling downstream of Fc receptors and Toll-like receptors. rcsb.orgresearchgate.net Due to its central role in these immunological processes, BTK has emerged as an attractive therapeutic target for a range of B-cell malignancies and autoimmune disorders. rcsb.orgontosight.ai GDC-0834 was specifically designed to be a highly potent and selective inhibitor of BTK. medkoo.comresearchgate.net

Enzymatic Inhibition Kinetics and Target Selectivity Profiling of GDC-0834 (S-enantiomer)

GDC-0834 demonstrates potent inhibition of BTK in both biochemical and cellular assays. medkoo.comglpbio.commedchemexpress.com The S-enantiomer is recognized as a potent and selective BTK inhibitor. medchemexpress.com

Enzymatic Inhibition:

| Assay Type | Target | IC₅₀ Value |

| Biochemical Assay | BTK | 5.9 nM medkoo.comresearchgate.netmedchemexpress.com |

| Cellular Assay (Rat Splenocytes) | BTK | 6.4 nM medkoo.comresearchgate.net |

| This table displays the half-maximal inhibitory concentration (IC₅₀) of GDC-0834 against Bruton's tyrosine kinase (BTK) in different assay formats. |

GDC-0834 acts as a reversible, ATP-competitive inhibitor. nih.govresearchgate.net Its high selectivity is a key feature, having been tested against a large panel of kinases. researchgate.net One of the few other kinases for which GDC-0834 shows notable inhibition is Bmx, with an IC₅₀ value only threefold higher than that for BTK. researchgate.net

Structural Basis of BTK-GDC-0834 (S-enantiomer) Interaction and Conformation Stabilization

The interaction between GDC-0834 and BTK has been elucidated through X-ray crystallography. researchgate.netpdbj.org GDC-0834 binds to the kinase domain of BTK, stabilizing an inactive conformation of the enzyme. researchgate.net This binding mode is significant as it involves the sequestration of a key tyrosine residue, Tyr551, within the activation loop of BTK. rcsb.org By sequestering Tyr551, GDC-0834 prevents its phosphorylation, a critical step for BTK activation. rcsb.org This interaction creates a unique lipophilic pocket, which is believed to be responsible for the high selectivity of the inhibitor. researchgate.net

Elucidation of Downstream Signaling Pathway Modulation by GDC-0834 (S-enantiomer)

By inhibiting BTK, GDC-0834 effectively modulates downstream signaling pathways that are critical for immune cell function.

Attenuation of B-cell Receptor (BCR) Signaling Pathway Activity

The B-cell receptor (BCR) signaling pathway is fundamental for B-cell development, activation, and survival. ontosight.ainih.gov Upon antigen binding, the BCR initiates a signaling cascade in which BTK plays a pivotal role. glpbio.comresearchgate.net GDC-0834, by inhibiting BTK, disrupts this cascade, leading to a reduction in B-cell activation and proliferation. ontosight.airesearchgate.net This has been demonstrated by the dose-dependent inhibition of BTK phosphorylation (pBTK-Tyr223) in preclinical models. medkoo.com

Impact on Immune Cell Activation and Inflammatory Cytokine Production (e.g., TNFα, IL-1β, IL-6)

Beyond its effects on B-cells, GDC-0834 also influences the function of other immune cells. BTK is involved in signaling pathways in myeloid cells, such as monocytes and macrophages, that lead to the production of inflammatory cytokines. researchgate.netresearchgate.net Inhibition of BTK by GDC-0834 has been shown to suppress the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). researchgate.netresearchgate.netspringermedizin.de This suppression of pro-inflammatory cytokines contributes to the anti-inflammatory effects observed with GDC-0834 in preclinical models of arthritis. researchgate.net

Preclinical Efficacy Investigations of Gdc 0834 S Enantiomer

In Vitro Cellular Pharmacology and Functional Assays of BTK Inhibition

GDC-0834 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). medchemexpress.com In biochemical assays, GDC-0834 demonstrates significant inhibitory activity against BTK. medchemexpress.comglpbio.com Specifically, it has been shown to suppress BTK kinase activity with a half-maximal inhibitory concentration (IC50) value of 5.9 ± 1.1 nM. researchgate.net

In cellular functional assays, GDC-0834 maintains its potency. In rat splenocytes, it suppressed BTK activity with an IC50 value of 6.4 ± 1.6 nM. researchgate.net Further studies have confirmed its inhibitory effect on BTK in various cell-based models. medchemexpress.comglpbio.comnih.govtandfonline.com The compound has also been shown to inhibit the phosphorylation of BTK at tyrosine-223 (pBTK-Tyr223). tandfonline.com In addition to its effects on B-cells, GDC-0834 has been noted to inhibit Toll-like receptor 4 and tumor necrosis factor-α (TNF-α) in monocytes. nih.govmdpi.com

Table 1: In Vitro Inhibitory Activity of GDC-0834

| Assay Type | Target | Species | IC50 Value |

|---|---|---|---|

| Biochemical Assay | BTK Kinase Activity | - | 5.9 nM medchemexpress.comglpbio.comnih.govtandfonline.comnih.gov |

| Cellular Assay | BTK Activity | Rat (splenocytes) | 6.4 nM medchemexpress.comglpbio.comnih.govtandfonline.comnih.gov |

| In Vivo Assay | BTK Inhibition | Mouse | 1.1 µM medchemexpress.comglpbio.comnih.govtandfonline.comnih.gov |

| In Vivo Assay | BTK Inhibition | Rat | 5.6 µM medchemexpress.comglpbio.comnih.govtandfonline.comnih.gov |

Efficacy in Established Animal Models of Inflammatory Diseases

Collagen-Induced Arthritis (CIA) Models in Rodents

GDC-0834 has demonstrated significant efficacy in rodent models of collagen-induced arthritis (CIA), a widely used preclinical model for rheumatoid arthritis. mdpi.comresearchgate.net Administration of GDC-0834 in a rat CIA model resulted in a dose-dependent reduction in ankle swelling and an amelioration of morphological pathology. glpbio.comnih.govtandfonline.commedchemexpress.com This anti-arthritic effect was observed in multiple studies, highlighting the compound's potential in treating inflammatory arthritis. nih.govmdpi.commdpi.comresearchgate.net The observed reduction in arthritis severity was comparable to that of methotrexate (B535133) in one study. nih.govtandfonline.com

Assessment of Pathological and Inflammatory Markers in Disease Models

In addition to reducing clinical signs of arthritis like ankle swelling, GDC-0834 has been shown to positively impact pathological and inflammatory markers in disease models. mdpi.commedchemexpress.com Treatment with GDC-0834 led to a significant inhibition of joint inflammation, cartilage damage, and bone resorption in the rat CIA model. tandfonline.commdpi.comscispace.com These findings indicate that the compound not only alleviates the symptoms but also addresses the underlying joint destruction characteristic of inflammatory arthritis. mdpi.com

Correlative Studies: Relationships Between Target Engagement, BTK Phosphorylation Inhibition, and In Vivo Efficacy

A key aspect of the preclinical evaluation of GDC-0834 has been establishing the relationship between its molecular mechanism and its therapeutic effects. Studies have focused on correlating target engagement, specifically the inhibition of BTK phosphorylation (pBTK), with the observed in vivo efficacy. nih.govnih.gov

In vivo studies in both mice and rats demonstrated that GDC-0834 inhibits pBTK-Tyr223 in a dose-dependent manner in blood samples. medchemexpress.com A pharmacokinetic/pharmacodynamic (PK/PD) model was developed to integrate the time course of ankle swelling with the inhibition of pBTK. nih.gov This model revealed that a substantial inhibition of pBTK is necessary to achieve a significant therapeutic effect on ankle swelling in the rat CIA model. nih.gov Specifically, the analysis suggested that approximately 73% inhibition of pBTK was required to achieve half of the maximal reduction in the rate of ankle swelling increase. nih.govnih.govresearchgate.net This indicates that a high degree of target engagement is crucial for the maximal anti-inflammatory activity of GDC-0834 in this preclinical model. nih.govresearchgate.net These correlative studies provide a quantitative link between the molecular action of GDC-0834 and its therapeutic efficacy, supporting the mechanism-based development of this BTK inhibitor for inflammatory diseases. nih.govnih.govmdpi.com

Metabolic Transformations and Pharmacokinetic Challenges of Gdc 0834 S Enantiomer

Identification of Primary Metabolic Pathways and Major Metabolites

The principal metabolic pathway for GDC-0834 in humans is amide hydrolysis, leading to the formation of an inactive metabolite, M1. nih.govnih.gov This biotransformation is significantly more pronounced in human liver fractions compared to those of preclinical species. nih.gov In fact, after oral administration in humans, plasma concentrations of GDC-0834 were found to be below the limit of quantitation, while substantial levels of M1 were detected. nih.govnih.gov

In vitro studies using human hepatocytes demonstrated that GDC-0834 was extensively metabolized, with an 80% turnover after a three-hour incubation. nih.govresearchgate.net The major product of this metabolism was the aniline-like metabolite M1, which accounted for approximately 62% of the metabolized compound in human hepatocytes. nih.gov In contrast, the formation of M1 was significantly lower in the hepatocytes of preclinical species such as mice, rats, dogs, and cynomolgus monkeys. nih.govresearchgate.net

Role of Non-Cytochrome P450 Enzymes in GDC-0834 Metabolism

Initial investigations revealed that the rapid hydrolysis of GDC-0834 was independent of NADPH, a key cofactor for cytochrome P450 (CYP) enzymes, suggesting the involvement of non-CYP metabolic pathways. nih.govresearchgate.net As medicinal chemistry strategies have increasingly focused on designing compounds with reduced CYP-mediated metabolism to avoid drug-drug interactions, the role of other enzymes like aldehyde oxidase and carboxylesterases has become more prominent. nih.gov

Aldehyde Oxidase (AO)-Mediated Amide Hydrolysis

Subsequent research identified aldehyde oxidase (AO) as a key enzyme responsible for the amide hydrolysis of GDC-0834 in humans. wsu.edunih.govresearchgate.net This was a novel finding, as AO is more commonly associated with the oxidation of aldehydes and nitrogen-containing heterocyclic rings. washington.edupnas.org In vitro experiments using human liver cytosol showed that GDC-0834 was rapidly hydrolyzed. wsu.edusigmaaldrich.com The involvement of AO was confirmed through experiments with selective inhibitors and proteomic analysis of enzymatically active fractions. wsu.edunih.govbiocrick.com

Further evidence for the role of AO came from the observation that GDC-0834 itself is a potent inhibitor of AO activity towards other known substrates. nih.govwsu.edu In silico modeling also supported these findings, suggesting that GDC-0834 can bind to the active site of AO in a manner that facilitates the hydrolytic cleavage of its amide bond. wsu.edusigmaaldrich.com The inhibition of GDC-0834 hydrolysis by AO inhibitors was observed in human liver cytosol but not in dog liver cytosol, highlighting a significant species difference in this metabolic pathway. tandfonline.com

Carboxylesterase (CES) Involvement in Amide Hydrolysis

Alongside aldehyde oxidase, carboxylesterases (CES) were also implicated in the amide hydrolysis of GDC-0834. wsu.edunih.govbiocrick.com Cytosolic fractionation and inhibitor studies pointed to the contribution of both AO and CES in this metabolic process. nih.govwsu.edu While human plasma has limited hydrolytic capability for GDC-0834, the observed activity was significantly decreased by CES inhibitors but not by AO inhibitors, as plasma contains CES but not AO. tandfonline.com

Interspecies Differences in Metabolic Clearance and Implications for Human Pharmacokinetics

A striking feature of GDC-0834 metabolism is the significant difference in metabolic clearance between humans and preclinical animal models. nih.govnih.gov The intrinsic clearance for the formation of the major metabolite, M1, was found to be 23- to 169-fold higher in human liver microsomes compared to those of rats, dogs, and monkeys. nih.gov

| Species | Turnover in Hepatocytes (3h) | M1 Formation (% of GDC-0834) |

| Human | 80% | ~62% |

| Mouse | 56% | 9% |

| Cynomolgus Monkey | 53% | 4% |

| Rat | 20% | 9% |

| Dog | 17% | 12% |

This pronounced species difference in metabolism made it exceedingly difficult to predict human pharmacokinetics based on preclinical data. nih.govresearchgate.net Even in PXB chimeric mice with humanized livers, where the clearance of GDC-0834 was low, the prediction of human exposure remained uncertain. nih.govbiocrick.com

The kinetic parameters for M1 formation further underscore these interspecies discrepancies.

| Species | Vmax (pmol/min/mg protein) | Km (μM) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |

| Human | 409 ± 29 | 0.800 ± 0.027 | 0.511 |

| Dog | 20.3 ± 9.6 | 63 ± 5 | 0.00025 |

Translational Aspects of Metabolic Instability and Insufficient Systemic Drug Exposure

The poor metabolic stability of GDC-0834 in humans directly translated to insufficient systemic drug exposure, ultimately leading to the termination of its clinical development. researchgate.netmdpi.com Despite promising preclinical data, a single-dose clinical trial in healthy volunteers revealed that plasma concentrations of the parent drug were below the level of quantitation (<1 ng/mL) at oral doses of 35 mg and 105 mg. nih.govnih.govnih.gov In stark contrast, the inactive metabolite M1 was found in substantial concentrations in the plasma and urine of these subjects. nih.gov

This case highlights the critical importance of understanding species differences in drug metabolism, particularly the role of non-CYP enzymes like aldehyde oxidase. The failure to accurately predict the rapid, AO-mediated amide hydrolysis in humans based on preclinical models proved to be a major translational hurdle for GDC-0834. researchgate.net

Safety Pharmacology and Off Target Considerations for Gdc 0834 S Enantiomer

Comprehensive Kinase Selectivity Screening and Off-Target Binding Profiles

GDC-0834 was developed as a potent and selective inhibitor of BTK. chemsrc.commedchemexpress.commedchemexpress.com The active (R)-enantiomer, GDC-0834, demonstrated excellent biochemical selectivity when screened against a large panel of kinases. chemicalprobes.org In a comprehensive screen against 331 different kinases, significant inhibition was primarily observed against its intended target, BTK. chemicalprobes.org The only notable off-target kinase was the TEC-family kinase Bmx, where the inhibitory activity was only three times less potent than for BTK. chemicalprobes.org

Further screening against a panel of 30 non-kinase targets, including receptors and enzymes, revealed minimal to no significant off-target binding, with most interactions showing less than 35% inhibition at a concentration of 10 μM. chemicalprobes.org This high degree of selectivity for the (R)-enantiomer is a desirable characteristic for a kinase inhibitor, as it minimizes the potential for off-target-mediated side effects.

While direct, comprehensive kinase selectivity data for the GDC-0834 (S-enantiomer) is not extensively published, studies on related chiral kinase inhibitors have consistently shown that stereochemistry plays a crucial role in both potency and selectivity. nih.govacs.org For instance, research on successor compounds to GDC-0834 demonstrated that different enantiomers possessed significantly different biological activities and metabolic stabilities. acs.org It is therefore highly probable that the (S)-enantiomer of GDC-0834 possesses a distinct and likely less potent inhibitory profile against BTK and other kinases compared to the (R)-enantiomer.

Table 1: Kinase Selectivity Profile for GDC-0834 (R-enantiomer)

| Target | Potency (IC50) | Selectivity Panel | Comments |

|---|---|---|---|

| BTK | 5.9 nM (biochemical) medchemexpress.commedchemexpress.comscience.gov | - | Primary target, potent inhibition. |

| Bmx | ~18 nM (estimated) | 331 Kinases | 3-fold less potent than against BTK. chemicalprobes.org |

| Other Kinases | Not significant | 331 Kinases | Excellent selectivity observed. chemicalprobes.org |

| Other Receptors/Enzymes | <35% inhibition @ 10 µM | 30 Targets | Minimal off-target binding. chemicalprobes.org |

Evaluation of Potential Adverse Interactions with Ion Channels (e.g., hERG)

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major safety concern in drug development due to the risk of inducing potentially fatal cardiac arrhythmias. Preclinical assessment of GDC-0834 (the R-enantiomer) indicated minimal inhibition of the hERG channel, with only 27% inhibition observed at a concentration of 10 μM. chemicalprobes.org

However, subsequent research on structurally related compounds has underscored the critical importance of stereochemistry in determining hERG liability. nih.gov In a series of fluorocyclopropyl amide analogs of GDC-0834, a significant difference in hERG activity was observed between enantiomers. For one pair, the (S,S)-stereoisomer was a potent hERG inhibitor with an IC50 of 1.6 μM, whereas the (R,R)-stereoisomer was substantially safer with an IC50 greater than 10 μM. nih.gov A similar pattern was seen with another pair of enantiomers, where the (S,S)-isomer showed 88% hERG inhibition at 10 µM, compared to only 25% for the (R,R)-isomer. nih.gov

These findings strongly suggest that the (S)-enantiomer of GDC-0834 could have a significantly different and potentially more potent inhibitory effect on the hERG channel than the (R)-enantiomer. This highlights the necessity of evaluating individual enantiomers for ion channel interactions, as seemingly minor structural differences can lead to profound changes in safety profiles.

Table 2: hERG Inhibition Data for GDC-0834 (R-enantiomer) and Related Stereoisomers

| Compound | Stereochemistry | hERG Inhibition | IC50 |

|---|---|---|---|

| GDC-0834 | (R)-enantiomer | 27% @ 10 µM chemicalprobes.org | >10 µM |

| Analog Pair 1 | (S,S)-stereoisomer | Strong inhibition | 1.6 µM nih.gov |

| Analog Pair 1 | (R,R)-stereoisomer | Weak inhibition | >10 µM nih.gov |

| Analog Pair 2 | (S,S)-stereoisomer | 88% @ 10 µM nih.gov | Not reported |

| Analog Pair 2 | (R,R)-stereoisomer | 25% @ 10 µM nih.gov | >10 µM nih.gov |

Assessment of Compound-Induced Cytotoxicity in Relevant Human Cell Systems (e.g., Hepatocytes)

The potential for a compound to cause cellular toxicity is a key safety consideration. For GDC-0834 and its successors, cytotoxicity in human hepatocytes was a monitored endpoint. acs.orgresearchgate.net While GDC-0834's clinical development was primarily halted due to metabolic issues, analogs such as G-278 were discontinued (B1498344) partly due to low safety margins associated with cytotoxicity in primary human hepatocytes. nih.govresearchgate.netmdpi.com A cell viability assay was utilized where an IC50 of less than 50 μM in human hepatocytes was considered a high risk for cytotoxicity. acs.org

Studies on GDC-0834 (R-isomer) in human hepatocytes revealed that it is a substrate for aldehyde oxidase (AO), leading to rapid amide hydrolysis and the formation of an inactive metabolite. nih.govnih.govmedkoo.com This metabolic pathway was significantly more pronounced in human cells compared to preclinical species. nih.govnih.gov While this is primarily a pharmacokinetic issue, high intracellular concentrations of the parent compound or its metabolites before clearance could potentially lead to cytotoxicity. Indeed, at higher concentrations (3-10 μM), GDC-0834 was reported to inhibit the proliferation of several human primary cell types, including endothelial cells, T cells, coronary artery smooth muscle cells, and fibroblasts, indicating a potential for off-target cellular effects at elevated exposures. chemicalprobes.org

Preclinical Safety Margin Analysis and Identification of Dose-Limiting Factors

The primary dose-limiting factor identified for GDC-0834 (R-isomer) during its development was not direct toxicity but rather a profound lack of drug exposure in humans. nih.govnih.gov This was caused by rapid and extensive amide hydrolysis, a metabolic process mediated by aldehyde oxidase that was much more efficient in humans than in the animal species used for preclinical safety testing (mouse, rat, dog, and monkey). science.govnih.govmedchemexpress.comguidetopharmacology.org This species difference in metabolism led to an inability to achieve therapeutic concentrations of the parent drug in human clinical trials, ultimately leading to the termination of its development. science.govmedchemexpress.com

For later-generation compounds that were structurally related to GDC-0834, such as G-278, dose-limiting toxicities were observed in preclinical animal models. mdpi.com These included pancreatic toxicity in rats and liver toxicity in dogs, which resulted in unacceptably low safety margins and discontinuation of these analogs. mdpi.com

The preclinical safety analysis of GDC-0834 and its successors illustrates a critical lesson in drug development: a compound that appears safe and effective in preclinical animal models may fail in humans due to unanticipated species differences in metabolism. For the (S)-enantiomer of GDC-0834, it would be crucial to assess its metabolic stability in human-derived systems early in development. Any potential dose-limiting factors, whether related to toxicity or pharmacokinetics, would need to be thoroughly investigated.

Table 3: Summary of Key Preclinical Safety and Dose-Limiting Factors

| Factor | Observation for GDC-0834 (R-isomer) & Analogs | Implication for GDC-0834 (S-enantiomer) |

|---|---|---|

| Metabolic Stability | Rapid amide hydrolysis in human hepatocytes via Aldehyde Oxidase (AO), leading to low exposure. nih.govnih.gov | The (S)-enantiomer's susceptibility to AO-mediated hydrolysis is unknown and requires specific evaluation. |

| Species Differences | Metabolism was significantly faster in humans than in preclinical species (rat, dog, monkey). nih.gov | Preclinical animal models may not predict the pharmacokinetic profile of the (S)-enantiomer in humans. |

| Organ Toxicity | Successor compounds (e.g., G-278) showed pancreatic and liver toxicity in rats and dogs. mdpi.com | The potential for specific organ toxicities with the (S)-enantiomer would need to be assessed. |

| Clinical Exposure | Insufficient parent drug exposure in Phase I trials was the primary reason for discontinuation. nih.govmedchemexpress.com | Achieving adequate therapeutic exposure would be a primary hurdle to overcome. |

Biomarker Identification and Application in Gdc 0834 S Enantiomer Research

Molecular Biomarkers of BTK Target Engagement and Pathway Inhibition (e.g., BTK Phosphorylation)

The most direct molecular biomarker for a kinase inhibitor is the phosphorylation status of its target protein. For GDC-0834, the primary molecular biomarker is the autophosphorylation of BTK at the Tyr223 residue (pBTK-Tyr223), a critical step for its full activation. Inhibition of this phosphorylation event serves as a proximal indicator of target engagement.

GDC-0834 has demonstrated potent inhibition of BTK activity in both biochemical and cellular assays. In vitro studies have quantified its inhibitory concentration (IC50), confirming its high potency. In a Lanthascreen assay, GDC-0834 suppressed BTK kinase activity with an IC50 value of 5.9 ± 1.1 nM. researchgate.net Cellular assays using rat splenocytes further confirmed this potency, showing suppression of BTK activity with an IC50 of 6.4 ± 1.6 nM. researchgate.netnih.gov

Preclinical in vivo studies have validated the use of pBTK-Tyr223 as a reliable biomarker. In studies involving BALB/c mice, oral administration of GDC-0834 resulted in a dose-dependent inhibition of pBTK-Tyr223 levels in the blood. nih.gov Similarly, in a rat collagen-induced arthritis (CIA) model, GDC-0834 inhibited pBTK-Tyr223 in rat blood in a dose-dependent manner, with an estimated IC50 of 5.6 ± 1.6 μM. nih.gov These findings establish that measuring the reduction in phosphorylated BTK can effectively confirm that GDC-0834 is engaging its target in vivo.

| Assay Type | Species/System | Parameter | Value | Source |

|---|---|---|---|---|

| Biochemical (Lanthascreen) | N/A | IC50 | 5.9 ± 1.1 nM | researchgate.net |

| Cellular | Rat Splenocytes | IC50 | 6.4 ± 1.6 nM | researchgate.netnih.gov |

| In Vivo (pBTK-Tyr223 Inhibition) | Mouse (BALB/c) | IC50 | 1.1 µM | nih.govnih.gov |

| In Vivo (pBTK-Tyr223 Inhibition) | Rat (CIA model) | IC50 | 5.6 ± 1.6 µM | nih.govnih.gov |

Functional Biomarkers of Cellular Pathway Modulation (e.g., B-cell proliferation, cytokine production)

Beyond direct target engagement, functional biomarkers are crucial for assessing the downstream effects of pathway inhibition. Since BTK is a key component of the B-cell receptor (BCR) signaling pathway, its inhibition by GDC-0834 is expected to modulate B-cell functions and the production of inflammatory mediators.

Research has shown that BTK regulates inflammatory arthritis through two distinct mechanisms: blocking BCR-dependent B-cell proliferation and abolishing the production of key inflammatory cytokines. nih.gov Consequently, changes in B-cell proliferation rates and cytokine levels can serve as functional biomarkers for the therapeutic activity of GDC-0834.

Inhibition of the BTK pathway has been demonstrated to suppress the production of several pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α)

Interleukin-1 beta (IL-1β)

Interleukin-6 (IL-6)

The reduction in the levels of these cytokines in response to GDC-0834 treatment provides a functional measure of the compound's anti-inflammatory effect and its modulation of cellular pathways downstream of BTK.

| Biomarker Category | Specific Biomarker | Effect of BTK Inhibition | Source |

|---|---|---|---|

| Cellular Function | B-cell Proliferation (BCR-dependent) | Inhibited | nih.gov |

| Cytokine Production | Tumor Necrosis Factor-alpha (TNF-α) | Inhibited | nih.gov |

| Interleukin-1 beta (IL-1β) | Inhibited | nih.gov | |

| Interleukin-6 (IL-6) | Inhibited | nih.gov |

Phosphorylated Tristetraprolin (TTP) as a Potential Biomarker for Kinase Inhibitor Therapeutic Response

Tristetraprolin (TTP) is an RNA-binding protein that plays a critical role in regulating inflammation by promoting the decay of mRNAs encoding pro-inflammatory cytokines, including TNF-α. The function of TTP is itself regulated by phosphorylation. When TTP is phosphorylated, its ability to destabilize target mRNAs is inhibited, leading to increased production of inflammatory mediators. This phosphorylation is mediated by several kinase pathways, most notably the p38 MAPK/MK2 pathway.

The link between BTK inhibition and TTP phosphorylation provides a rationale for using phosphorylated TTP as a potential downstream biomarker. BTK signaling can activate downstream pathways such as ERK/MAPK and NF-κB, which influence the p38 MAPK pathway that phosphorylates TTP. Furthermore, studies have shown that BTK is implicated in regulating TTP expression, which in turn controls TNF-α mRNA stability. Inhibition of BTK can lead to the stabilization of TTP expression, resulting in the rapid decay of TNF-α mRNA. plos.org

Therefore, by inhibiting BTK, GDC-0834 can indirectly affect the phosphorylation state and functional activity of TTP. A decrease in phosphorylated TTP, leading to an increase in its mRNA-destabilizing activity, could serve as a valuable pharmacodynamic biomarker indicating a successful therapeutic response to GDC-0834. Measuring the ratio of phosphorylated to total TTP could offer insight into the broader anti-inflammatory effects of BTK pathway modulation.

Strategic Evolution and Future Trajectories in Btk Inhibitor Research

Structure-Activity Relationship (SAR) Driven Optimization to Overcome Metabolic Liabilities of GDC-0834 (S-enantiomer)

GDC-0834 was developed from the potent and selective Bruton's tyrosine kinase (BTK) inhibitor CGI-1746, with structure-activity relationship (SAR) studies guiding modifications to improve its pharmacokinetic properties. nih.govguidetopharmacology.orgexlibrisgroup.com While GDC-0834 retained the high potency and selectivity of its predecessor, its clinical development was halted due to significant metabolic liabilities. nih.govguidetopharmacology.orgexlibrisgroup.com

In vitro metabolic evaluations of GDC-0834 uncovered a non-cytochrome P450-mediated metabolic pathway that was significantly more pronounced in humans compared to preclinical animal models. nih.govexlibrisgroup.comresearchgate.net This led to a high degree of uncertainty in predicting its human pharmacokinetics. nih.govexlibrisgroup.comresearchgate.net Subsequent phase I trials in healthy volunteers revealed that GDC-0834 was highly unstable. nih.govexlibrisgroup.comresearchgate.net The primary metabolic issue was the rapid hydrolysis of the exo-cyclic amide bond that connects the tetrahydrobenzothiophene moiety to the central aniline (B41778) ring. nih.govexlibrisgroup.comresearchgate.net This rapid breakdown resulted in insufficient exposure to the active parent drug. nih.govexlibrisgroup.comresearchgate.net

Further investigation identified aldehyde oxidase (AO) as the enzyme responsible for this rapid amide hydrolysis, leading to the formation of an inactive metabolite. guidetopharmacology.orgguidetopharmacology.org The intrinsic clearance of GDC-0834 due to this hydrolysis was found to be 23- to 169-fold higher in humans than in preclinical species like rats, dogs, and monkeys, explaining the discrepancy between preclinical and clinical results. nih.gov

The key metabolic liability of GDC-0834 is summarized in the table below:

| Compound | Metabolic Liability | Enzyme Involved | Consequence |

| GDC-0834 (S-enantiomer) | Rapid hydrolysis of the exo-cyclic amide bond | Aldehyde Oxidase (AO) | Formation of an inactive metabolite, leading to insufficient drug exposure in humans. nih.govguidetopharmacology.orgnih.gov |

This understanding of the metabolic pathway and the specific structural vulnerability of GDC-0834 was crucial in guiding the design of next-generation BTK inhibitors with improved metabolic stability.

Development of Next-Generation BTK Inhibitors from the GDC-0834 (S-enantiomer) Scaffold (e.g., GDC-0853)

The clinical failure of GDC-0834 due to its metabolic instability provided critical insights that informed the development of a backup program aimed at discovering improved inhibitors. nih.govexlibrisgroup.com This led to the evolution of the GDC-0834 scaffold into more advanced compounds, including GDC-0853 (fenebrutinib). acs.org

GDC-0853 is a potent, selective, and noncovalent BTK inhibitor that was designed to overcome the limitations of its predecessor. acs.orgresearchgate.net A key modification in the development of GDC-0853 was addressing the labile amide bond of GDC-0834. nih.gov Researchers focused on creating a more rigid molecular structure to protect this vulnerable site. nih.gov In GDC-0853, the central core of the molecule was changed by inserting a pyridine (B92270) nucleus in place of the simple benzene (B151609) ring found in earlier derivatives. nih.gov This, along with other modifications to the piperazine (B1678402) tail, resulted in a compound with a highly favorable safety, pharmacokinetic, and pharmacodynamic profile. nih.gov

A significant feature of GDC-0853 is its noncovalent, reversible binding to BTK. nih.gov Unlike covalent inhibitors that bind to the Cys481 residue, GDC-0853 was designed not to require this interaction for its activity. nih.gov This alternative binding mode makes it effective against both wild-type and C481S-mutant BTK, a common mechanism of acquired resistance to covalent BTK inhibitors. nih.gov

The progression from GDC-0834 to GDC-0853 is highlighted in the table below:

| Compound | Binding Mode | Key Structural Change from GDC-0834 | Advantage |

| GDC-0834 (S-enantiomer) | Reversible, ATP-competitive | - | High potency and selectivity. researchgate.net |

| GDC-0853 (Fenebrutinib) | Noncovalent, reversible | Insertion of a pyridine nucleus in the central core; modifications to the piperazine tail. nih.gov | Overcame metabolic instability of GDC-0834; active against wild-type and C481S-mutant BTK. nih.gov |

GDC-0853 has demonstrated the ability to suppress B cell- and myeloid cell-mediated components of disease and has shown dose-dependent activity in in vivo models of inflammatory arthritis. acs.orgresearchgate.net

Rational Design Approaches for Enhanced Metabolic Stability and Improved Safety Profiles

The experience with GDC-0834 underscored the importance of early and thorough metabolic assessment in drug discovery, particularly concerning species-specific metabolism. researchgate.net The rational design of subsequent BTK inhibitors focused on eliminating the structural motifs responsible for the metabolic liabilities observed with GDC-0834. nih.govexlibrisgroup.comresearchgate.net

Key strategies employed to enhance metabolic stability and improve safety profiles included:

Modification of the Amide Bond: The primary approach was to replace the susceptible secondary amide with more stable functionalities. This involved creating more rigid structures that sterically hinder enzymatic hydrolysis or replacing the amide bond altogether.

Early Evaluation of Metabolic Pathways: A critical lesson from GDC-0834 was the need for in-depth investigation of non-CYP-mediated metabolic pathways in human tissues early in the development process. nih.govexlibrisgroup.comresearchgate.net This helps to identify potential species differences in metabolism before advancing a compound to clinical trials.

The following table summarizes the rational design approaches taken to improve upon GDC-0834:

| Design Strategy | Rationale | Outcome |

| Modification of the labile amide bond | To prevent rapid hydrolysis by aldehyde oxidase. guidetopharmacology.orgguidetopharmacology.org | Increased metabolic stability and in vivo exposure. |

| Structure-based design and molecular modeling | To optimize binding interactions and potency while improving pharmacokinetic properties. nih.gov | Development of potent and selective inhibitors with favorable safety profiles. nih.gov |

| Early and comprehensive metabolic profiling | To identify and mitigate potential species-specific metabolic liabilities. researchgate.net | Reduced risk of clinical failure due to unforeseen metabolic issues. |

Emerging Therapeutic Strategies: Combination Approaches and Novel Formulations in BTK Inhibition Research

The development of potent and selective BTK inhibitors has opened up new avenues for their use in various therapeutic areas, including oncology and autoimmune diseases. targetedonc.comnih.gov Emerging strategies in BTK inhibition research are increasingly focused on combination therapies and the development of novel formulations to enhance efficacy and overcome resistance.

In the context of B-cell malignancies, all-oral combination regimens, particularly those pairing a BTK inhibitor with another agent like venetoclax, are transforming the treatment landscape. targetedonc.com These combinations offer the potential for deeper and more durable responses. While GDC-0834 itself did not advance to this stage, the foundational research into selective BTK inhibition has contributed to the broader understanding of how these agents can be effectively combined.

Novel formulations are also being explored to improve the delivery and therapeutic index of BTK inhibitors. While specific formulation details for GDC-0834 and its direct successors are not extensively published, the field is moving towards formulations that can optimize drug exposure and minimize off-target effects.

Broader Clinical Implications and Unexplored Research Avenues for Selective BTK Inhibition in Autoimmune and Inflammatory Diseases

The role of BTK in signaling pathways of both B cells and myeloid cells provides a strong rationale for its inhibition in a range of autoimmune and inflammatory diseases. frontiersin.orgnih.gov BTK is a critical component of B-cell receptor (BCR) signaling, which is central to B-cell development, survival, and proliferation. frontiersin.org Dysregulation of B-cell activity is a hallmark of many autoimmune diseases, such as rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and multiple sclerosis. nih.gov

Selective BTK inhibitors like GDC-0834 and its successors were developed with the aim of treating such conditions. researchgate.net Preclinical studies with GDC-0834 demonstrated its efficacy in a rat model of collagen-induced arthritis, showing a dose-dependent reduction in ankle swelling and joint pathology. researchgate.net Successors like GDC-0853 have also been investigated for their potential in treating RA and SLE. researchgate.net

Unexplored research avenues for selective BTK inhibition include:

Targeting Specific Myeloid Cell Functions: Beyond B cells, BTK plays a role in the function of myeloid cells such as macrophages and neutrophils. nih.gov Further research could explore the therapeutic potential of BTK inhibition in diseases primarily driven by myeloid cell-mediated inflammation.

Investigating Novel Autoimmune Indications: The broad involvement of BTK in immune signaling suggests its potential as a therapeutic target in a wider array of autoimmune and inflammatory conditions that have not yet been extensively studied. nih.govnih.gov

Understanding the Role of BTK in T-cell Biology: While BTK is most known for its role in B cells and myeloid cells, some evidence suggests it may also influence T-cell function, which could have implications for T-cell-mediated autoimmune diseases.

The journey from GDC-0834 to more advanced BTK inhibitors has significantly contributed to the understanding of the therapeutic potential of targeting BTK in a variety of diseases beyond cancer.

Q & A

Basic Research Questions

Q. What experimental models are recommended for assessing the efficacy of GDC-0834 (S-enantiomer) in rheumatoid arthritis (RA) research?

- Methodological Answer : The rat collagen-induced arthritis (CIA) model is widely used to evaluate GDC-0834's anti-inflammatory effects. In this model, oral administration of GDC-0834 reduces ankle swelling and histopathological damage in a dose-dependent manner, with an in vivo IC50 of 5.6 μM in rats . For in vitro validation, B-cell activation assays (e.g., antigen receptor/CD40-mediated proliferation) are recommended, with reported IC50 values of 6.4 nM in cellular assays .

Q. How does the enantiomeric form of GDC-0834 influence its BTK inhibition activity?

- Methodological Answer : The S-enantiomer is the pharmacologically active form, exhibiting >100-fold selectivity over the R-enantiomer. Biochemical assays (e.g., kinase profiling) confirm its specificity for BTK (IC50 = 5.9 nM), with no off-target activity against other kinases like JAK3 or EGFR . Chiral separation techniques (e.g., HPLC with chiral columns) are critical for isolating the S-enantiomer during synthesis .

Q. What are the standard protocols for preparing GDC-0834 stock solutions to ensure stability?

- Methodological Answer : GDC-0834 is soluble in DMSO (10 mM stock) and stable for 6–12 months when stored at -20°C. For in vivo studies, reconstitute in 0.5% methylcellulose/0.2% Tween-80 for oral dosing. Dose conversion tables based on body surface area (BSA) are essential for translating preclinical doses between species (e.g., mice to rats) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo IC50 values of GDC-0834?

- Methodological Answer : The in vitro IC50 (5.9–6.4 nM) reflects direct BTK inhibition in controlled environments, while the higher in vivo IC50 (1.1–5.6 μM) accounts for factors like plasma protein binding, metabolic clearance, and tissue distribution. Pharmacokinetic (PK) studies in rodents show rapid absorption (Tmax = 1–2 hr) but moderate bioavailability (~30%), necessitating dose optimization . Metabolite profiling (e.g., via LC-MS) identifies aldehyde oxidase (AOX)-mediated hydrolysis as a key clearance pathway .

Q. What strategies are recommended to mitigate off-target effects of GDC-0834 in long-term studies?

- Methodological Answer :

- Enzyme Selectivity : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to confirm selectivity beyond BTK. GDC-0834 shows no activity against 97% of 291 tested kinases .

- Metabolic Stability : Co-administer AOX inhibitors (e.g., hydralazine) in preclinical models to reduce metabolite formation .

- Dose Escalation : Employ staggered dosing regimens to minimize toxicity while maintaining efficacy, as observed in rat CIA models .

Q. How can researchers design assays to evaluate the reversibility of BTK inhibition by GDC-0834?

- Methodological Answer :

- Washout Experiments : Treat BTK-expressing cells (e.g., Ramos B cells) with GDC-0834, wash to remove the compound, and measure recovery of BTK phosphorylation (pBTK-Tyr223) via Western blot. Full reversibility is typically observed within 4–6 hours .

- Competition Assays : Use ATP-competitive probes (e.g., fluorescent ADP-Glo) to quantify GDC-0834's displacement kinetics. Reported Kd values align with reversible inhibition .

Critical Considerations

- Toxicity Monitoring : Despite its selectivity, GDC-0834's Phase I trial was halted due to unspecified toxicity. Preclinical studies should include liver/kidney function panels and histopathology .

- Chiral Purity : Verify enantiomeric purity (>95%) via chiral HPLC to avoid confounding results in asymmetric studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.